
CFTR corrector 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CFTR corrector 8 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CFTR corrector 8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired chemical functionalities. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes the optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions: CFTR corrector 8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
CFTR corrector 8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of CFTR modulation and to develop new CFTR modulators with improved efficacy and safety profiles.
Biology: Employed in cell-based assays to investigate the effects of CFTR correction on cellular functions and to identify potential biomarkers for cystic fibrosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating cystic fibrosis and other diseases caused by CFTR mutations.
Industry: Applied in the development of diagnostic tools and therapeutic strategies for cystic fibrosis and related disorders
Wirkmechanismus
CFTR corrector 8 exerts its effects by binding to specific sites on the CFTR protein, stabilizing its three-dimensional structure and promoting proper folding and trafficking to the cell surface. This corrector targets the defective CFTR protein, facilitating its maturation and function as a chloride channel. The molecular targets and pathways involved include the membrane spanning domains and nucleotide binding domains of the CFTR protein .
Vergleich Mit ähnlichen Verbindungen
CFTR corrector 8 is compared with other CFTR correctors such as lumacaftor, tezacaftor, and elexacaftor. While all these compounds aim to correct CFTR folding defects, this compound has unique structural features and binding sites that may offer distinct advantages in terms of efficacy and safety. Similar compounds include:
Lumacaftor: A CFTR corrector that stabilizes the CFTR protein and improves its trafficking to the cell surface.
Tezacaftor: Another CFTR corrector that enhances the folding and function of the CFTR protein.
Elexacaftor: A CFTR corrector that works synergistically with other modulators to improve CFTR function .
This compound’s uniqueness lies in its complementary mode of action, which may provide additional therapeutic benefits when used in combination with other CFTR modulators .
Eigenschaften
Molekularformel |
C29H27F2NO7 |
|---|---|
Molekulargewicht |
539.5 g/mol |
IUPAC-Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2S,4S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-4-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C29H27F2NO7/c1-34-18-6-7-19-20(15-23(37-24(19)14-18)16-4-8-21(35-2)25(12-16)36-3)32-27(33)28(10-11-28)17-5-9-22-26(13-17)39-29(30,31)38-22/h4-9,12-14,20,23H,10-11,15H2,1-3H3,(H,32,33)/t20-,23-/m0/s1 |
InChI-Schlüssel |
KDOQEEMQPHIANX-REWPJTCUSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)[C@H](C[C@H](O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CC(O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
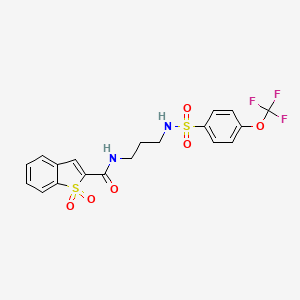
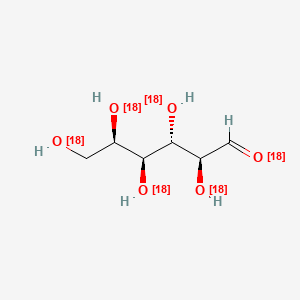
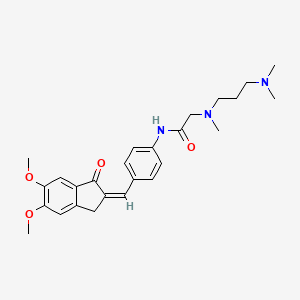

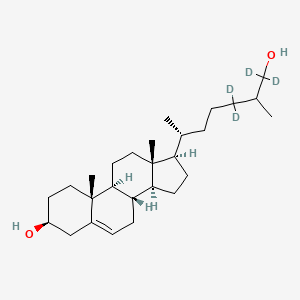
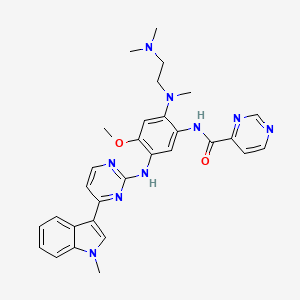

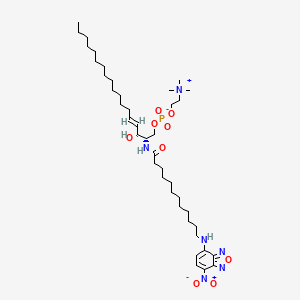
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)

